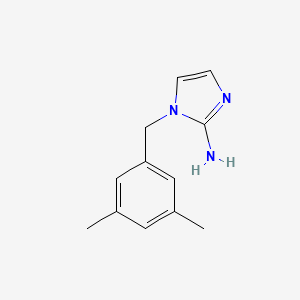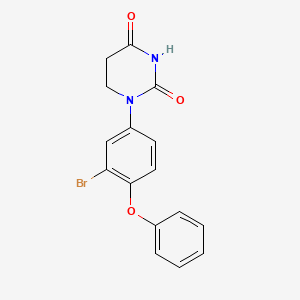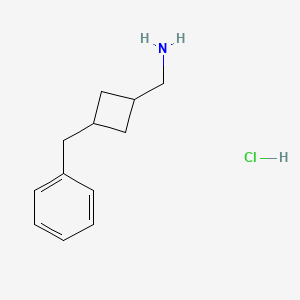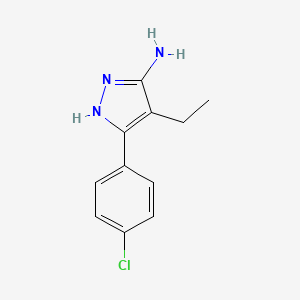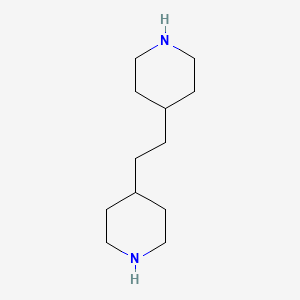
4-(2-Piperidin-4-ylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE typically involves the formation of piperidine derivatives through various synthetic routes. One common method includes the hydrogenation of pyridine derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions . The reaction conditions often include the use of catalysts such as rhodium complexes and reagents like pinacol borane to achieve high diastereoselectivity .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE, is often carried out using cost-effective and scalable methods. These methods may involve multicomponent reactions, cycloaddition, and annulation processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various acids and bases . The reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced piperidine derivatives . Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets 4-[2-(PIPERIDIN-4-YL)ETHYL]PIPERIDINE apart from other similar compounds is its specific structure, which confers unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
6329-72-2 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
4-(2-piperidin-4-ylethyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h11-14H,1-10H2 |
Clé InChI |
ZILQRIKYRNQQDE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


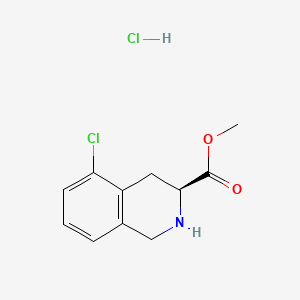
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
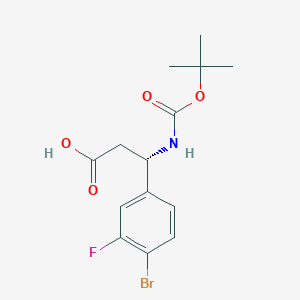
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
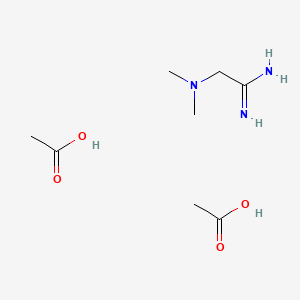
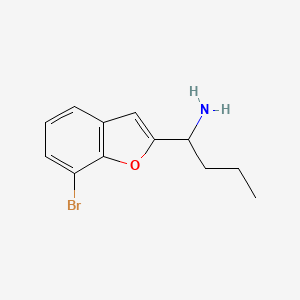
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
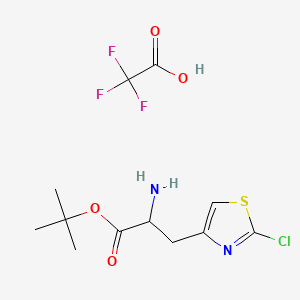
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)

